molecular formula C18H20BNO2 B3340374 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane CAS No. 501014-42-2

2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane

Cat. No.: B3340374
CAS No.: 501014-42-2
M. Wt: 293.2 g/mol
InChI Key: VMCNVUTVKBCQKB-OBGWFSINSA-N
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Description

2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a boron atom with an ethylene bridge and two phenyl groups

Preparation Methods

The synthesis of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of benzyl chloride with sodium metal to form 1,2-diphenylethane . This intermediate can then be further reacted with appropriate reagents to introduce the boron and dioxazaborocane moieties. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound’s boron moiety makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.

    Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.

    Industry: It is used in the production of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron can form stable complexes with various biomolecules, influencing biological pathways. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane include:

Properties

CAS No.

501014-42-2

Molecular Formula

C18H20BNO2

Molecular Weight

293.2 g/mol

IUPAC Name

2-[(Z)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15+

InChI Key

VMCNVUTVKBCQKB-OBGWFSINSA-N

SMILES

B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

B1(OCCNCCO1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane

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